molecular formula C9H8ClFO2 B1435492 3-Chloro-4-ethoxy-2-fluorobenzaldehyde CAS No. 1823430-49-4

3-Chloro-4-ethoxy-2-fluorobenzaldehyde

Cat. No. B1435492
CAS RN: 1823430-49-4
M. Wt: 202.61 g/mol
InChI Key: GJGRZFNYYFHAAA-UHFFFAOYSA-N
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Description

“3-Chloro-4-ethoxy-2-fluorobenzaldehyde” is a chemical compound with the molecular formula C9H8ClFO2 . It is a liquid with a molecular weight of 202.61 . This compound is used as an intermediate in the synthesis of various other compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClFO2/c1-2-13-9-7 (10)4-3-6 (5-12)8 (9)11/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a liquid . The compound has a molecular weight of 202.61 .

Scientific Research Applications

Synthesis of Herbicide Intermediates

One significant application of related compounds to 3-Chloro-4-ethoxy-2-fluorobenzaldehyde is in the synthesis of herbicide intermediates. For instance, a study details the preparation of a key intermediate of herbicides through the oxidation of a pyrazole derivative, highlighting the role of similar chloro-fluoro benzaldehydes in agricultural chemistry (Zhou Yu, 2002).

Antioxidant Activity Studies

Another application involves the synthesis and biological evaluation of thiazolidin-4-one derivatives, where 4-Fluorobenzaldehyde, closely related to the compound of interest, was used to prepare derivatives that exhibited promising antioxidant activity (Ahmed O. H. El Nezhawy et al., 2009).

Conductive Polymer Synthesis

Research into the synthesis of bis-aldehyde monomers for producing electrically conductive pristine polyazomethines showcases the use of similar benzaldehydes as precursors for advanced materials. This study underlines the potential for such compounds in creating new polymeric materials with significant electrical conductivity (A. Hafeez et al., 2019).

Environmental Applications

The treatment of wastewater containing aromatic fluoride compounds from the manufacturing of similar benzaldehydes demonstrates an environmental application. This research found that macroporous resin could effectively remove these compounds, showcasing a method for managing industrial waste and recycling valuable chemical intermediates (L. Xiaohong, Ltd Hangzhou, 2009).

Safety and Hazards

The safety data sheet for a similar compound, “4-Chloro-3-ethoxy-2-fluorobenzaldehyde”, indicates that it is combustible and may cause skin and eye irritation. It may also cause respiratory irritation and may damage fertility or the unborn child . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

3-chloro-4-ethoxy-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-7-4-3-6(5-12)9(11)8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGRZFNYYFHAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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